methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868221-02-7](/img/structure/B2384273.png)
5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a combination of fluorophenyl, piperazine, thiophene, thiazole, and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The thiophene and thiazole rings are then constructed through cyclization reactions. The final step involves the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- **3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione .
Uniqueness
What sets 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS2/c20-13-3-5-14(6-4-13)23-7-9-24(10-8-23)16(15-2-1-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKMJKIFJIFSPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2384194.png)
![2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride](/img/structure/B2384195.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2384196.png)
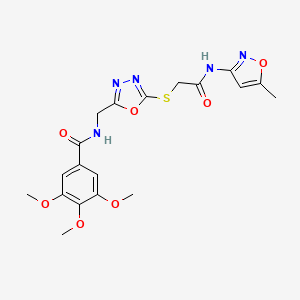
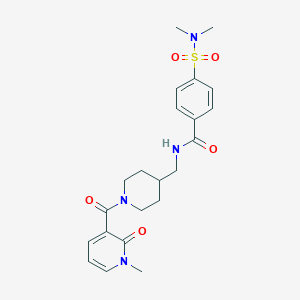
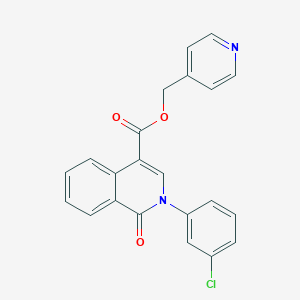
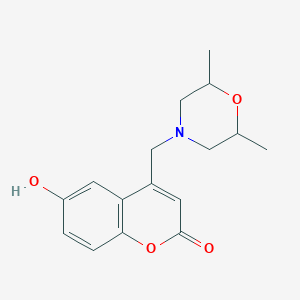
![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2384206.png)
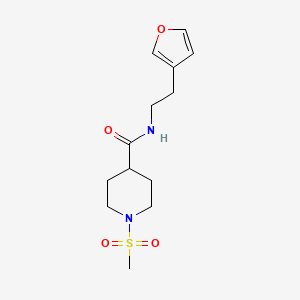
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)
![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2384213.png)
